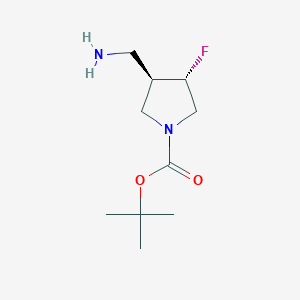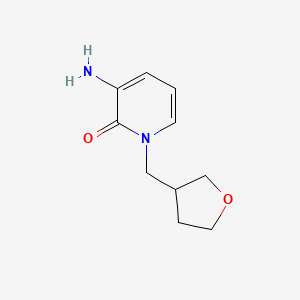
3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core with an amino group and an oxolan-3-ylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable oxolan derivative and a pyridinone precursor, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent recycling to minimize waste and improve yield. The exact methods can vary depending on the desired purity and application of the compound.
化学反応の分析
Types of Reactions
3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxolan-3-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxolan-3-ylmethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Amino-1-(oxolan-3-yl)propan-1-one: Similar structure but with a propanone core instead of a pyridinone.
1-(Oxolan-3-ylmethyl)pyrazol-4-amine hydrochloride: Contains a pyrazole ring instead of a pyridinone.
Uniqueness
3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
3-amino-1-(oxolan-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c11-9-2-1-4-12(10(9)13)6-8-3-5-14-7-8/h1-2,4,8H,3,5-7,11H2 |
InChIキー |
XQWWDJARETYTRM-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CN2C=CC=C(C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


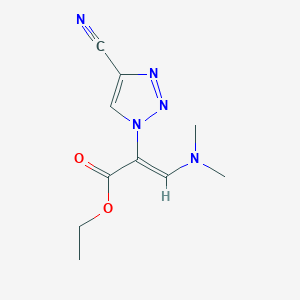
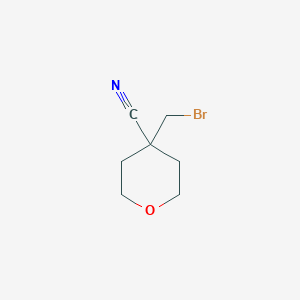



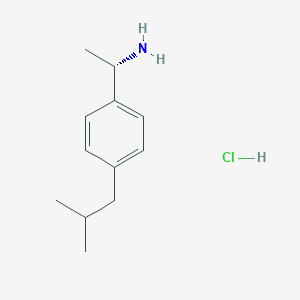

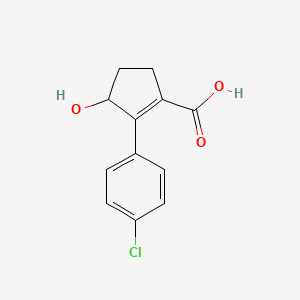
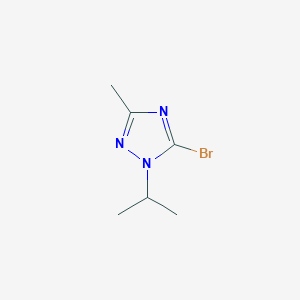
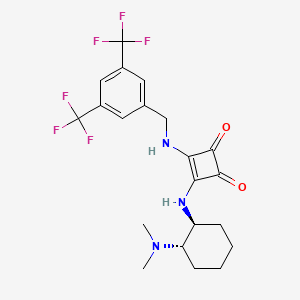
![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)

![5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238454.png)
